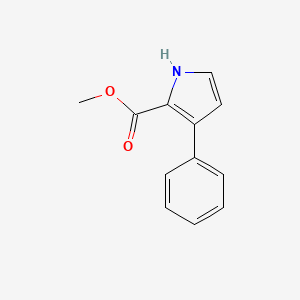
Methyl 3-phenyl-1H-pyrrole-2-carboxylate
Cat. No. B8665191
M. Wt: 201.22 g/mol
InChI Key: ASPLPDHRMDKHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09050345B2
Procedure details


1-tert-Butyl 2-methyl 3-phenyl-1H-pyrrole-1,2-dicarboxylate (18.0 g, 59.7 mmol) was dissolved in CH2Cl2 (20 mL) and cooled to 0° C. TFA (23.0 mL, 0.299 mmol) was added to the reaction mixture and the solution stirred at room temperature for 14 h. The reaction mixture was concentrated under reduced pressure to remove excess of TFA. To the resulting residue was added 10% sodium bicarbonate solution (50 mL) and the aqueous portion extracted with CH2Cl2. The organic layer was separated, dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography using CombiFlash (REDISEP®, silica gel, 40 g, 30% EtOAc/hexanes) to obtain methyl 3-phenyl-1H-pyrrole-2-carboxylate (7.50 g, 62.4%). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.69 (s, 3H), 6.29 (t, J=2.8 Hz, 1H), 7.02 (d, J=2.8 Hz, 1H), 7.03 (m, 5H), 12.0 (s, 1H).
Name
1-tert-Butyl 2-methyl 3-phenyl-1H-pyrrole-1,2-dicarboxylate
Quantity
18 g
Type
reactant
Reaction Step One



Yield
62.4%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:11]=[CH:10][N:9](C(OC(C)(C)C)=O)[C:8]=2[C:19]([O:21][CH3:22])=[O:20])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[C:1]1([C:7]2[CH:11]=[CH:10][NH:9][C:8]=2[C:19]([O:21][CH3:22])=[O:20])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Inputs


Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution stirred at room temperature for 14 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove excess of TFA
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the resulting residue was added 10% sodium bicarbonate solution (50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous portion extracted with CH2Cl2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography
|
Outcomes


Product
Details
Reaction Time |
14 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1=C(NC=C1)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.5 g | |
| YIELD: PERCENTYIELD | 62.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
